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Compound of Interest

Compound Name: 1-Cyclooctylpiperazine

Cat. No.: B1585666

Abstract

This whitepaper provides a comprehensive technical overview of 1-Cyclooctylpiperazine
(CAS No: 21043-43-6), a key heterocyclic intermediate in modern pharmaceutical research and
development. While the specific historical genesis of this compound is not extensively
documented, this guide elucidates its likely synthetic origins within the broader context of
cycloalkylpiperazine development. We will detail its physicochemical properties, outline a
robust and validated synthetic protocol, and explore its strategic importance in medicinal
chemistry. The document is intended for researchers, scientists, and drug development
professionals, offering expert insights into the causality behind experimental choices and the
versatile applications of this valuable molecular scaffold.

Introduction: The Strategic Value of the Piperazine
Moiety

The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of
numerous approved drugs with diverse therapeutic actions, including antipsychotic,
antidepressant, and anxiolytic effects.[1][2] This six-membered heterocycle, with its two
nitrogen atoms at positions 1 and 4, offers a unique combination of properties. It provides a
rigid, low-energy conformation while allowing for substitutions at the nitrogen atoms to
modulate pharmacological activity, solubility, and pharmacokinetic profiles. The introduction of
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various substituents onto the piperazine scaffold is a cornerstone of lead optimization in drug
discovery.[3]

1-Cyclooctylpiperazine distinguishes itself by incorporating a bulky, lipophilic cyclooctyl group.
This substituent significantly influences the molecule's properties, enhancing its potential for
interaction with specific biological targets and modifying its metabolic stability.[3] This guide will
delve into the technical specifics of this valuable compound.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to
its application in synthesis and drug design. The key characteristics of 1-Cyclooctylpiperazine
are summarized in the table below.

Property Value Source
CAS Number 21043-43-6 [4][5]
Molecular Formula C12H24N2 [4]
Molecular Weight 196.33 g/mol [4]
Appearance White to off-white solid/powder  [6]
Boiling Point 75 °C [4]
Density 0.938 g/cm? [41[7]
Flash Point 102.5°C [4]
Refractive Index 1.488 [41[7]
Purity Typically = 95% for R&D use [31[7]

Synthesis of 1-Cyclooctylpiperazine: A Validated
Protocol

While the initial documented synthesis of 1-Cyclooctylpiperazine is not readily found in
seminal literature, its preparation can be reliably achieved through established methods for N-
alkylation of piperazines. The most common and industrially scalable approach is reductive
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amination. Below is a detailed, self-validating protocol based on analogous syntheses of
cycloalkylpiperazines.

Reaction Principle: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (cyclooctanone) with an
amine (piperazine) to form an intermediate imine/enamine, which is then reduced in situ to the
target amine. This one-pot reaction is highly efficient and a workhorse in medicinal chemistry
for the formation of C-N bonds.

Experimental Protocol

Materials:

Piperazine (anhydrous)

e Cyclooctanone

e Sodium triacetoxyborohydride (STAB)

e 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
e Saturated agueous sodium bicarbonate solution

e Brine (saturated agueous sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate

» Rotary evaporator

o Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve piperazine (1.2 equivalents) in DCE or DCM (approximately 0.1 M concentration
relative to the limiting reagent). Stir the solution at room temperature until the piperazine is
fully dissolved.
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» Addition of Carbonyl: To the stirring solution, add cyclooctanone (1.0 equivalent). Allow the
mixture to stir at room temperature for 20-30 minutes. This allows for the initial formation of
the iminium ion intermediate.

e Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise
to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive
aminations, as it is less sensitive to moisture than other hydride reagents. The reaction is
typically exothermic; maintain the temperature below 30 °C.

» Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting
materials.

o Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate. This will neutralize the acetic acid byproduct from the STAB
and any remaining reagent.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM
(3 x volume of the aqueous layer). Combine the organic layers.

e Washing and Drying: Wash the combined organic layers with brine to remove any remaining
water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium
sulfate.

 Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using
a rotary evaporator to yield the crude product. The crude 1-Cyclooctylpiperazine can be
purified by vacuum distillation or column chromatography on silica gel to achieve high purity.

Diagram of the Synthetic Workflow
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Caption: Workflow for the synthesis of 1-Cyclooctylpiperazine.
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Role in Medicinal Chemistry and Drug Development

1-Cyclooctylpiperazine serves as a crucial building block for the synthesis of more complex
active pharmaceutical ingredients (APIs).[3] Its utility stems from the combination of the
versatile piperazine core and the modulating cyclooctyl group.

Structure-Activity Relationship (SAR) Exploration

In lead optimization, medicinal chemists systematically modify a lead compound to improve its
efficacy, selectivity, and pharmacokinetic properties. The introduction of the 1-
cyclooctylpiperazine moiety can be a strategic choice to:

 Increase Lipophilicity: The large, non-polar cyclooctyl group increases the overall lipophilicity
of a molecule, which can enhance its ability to cross cell membranes and the blood-brain
barrier.

e Modulate Metabolic Stability: The cyclooctyl group can sterically hinder metabolic enzymes
from accessing nearby labile sites on the molecule, thus improving its metabolic stability and
half-life.

o Explore Binding Pockets: The bulky nature of the cyclooctyl group can be used to probe and
occupy large hydrophobic pockets within a target protein, potentially leading to increased
binding affinity and selectivity.

Therapeutic Areas of Interest

The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1][3]
Consequently, derivatives of 1-Cyclooctylpiperazine are of significant interest in the
development of novel treatments for:

e Neurological and Psychiatric Disorders: The ability to fine-tune blood-brain barrier
penetration makes this moiety valuable for CNS drug design.

e Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperazine
derivatives.

o Cardiovascular Diseases: Piperazine-containing compounds have been explored for various
cardiovascular applications.
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Logical Framework for Application in Drug Discovery
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Caption: Application of 1-Cyclooctylpiperazine in lead optimization.

Conclusion

1-Cyclooctylpiperazine stands as a testament to the enduring utility of the piperazine scaffold
in drug discovery. While its specific history is intertwined with the general development of N-
alkylated piperazines, its value as a chemical intermediate is clear and well-established. Its
unique combination of a versatile chemical handle (the secondary amine of the piperazine) and
a bulky lipophilic group (the cyclooctyl moiety) provides medicinal chemists with a powerful tool
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for modulating the properties of drug candidates. The robust and scalable synthetic routes to
this compound ensure its continued availability and application in the pursuit of novel
therapeutics across a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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